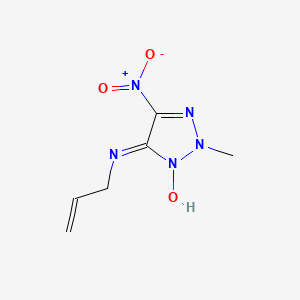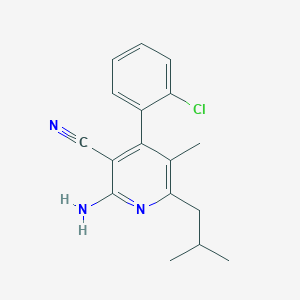![molecular formula C21H16N2O B11519514 1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11519514.png)
1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that combines the structural motifs of furan and imidazole. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole typically involves the condensation of 9,10-phenanthrenequinone with 2-furaldehyde in the presence of ammonium acetate. The reaction conditions often include refluxing in glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole involves its interaction with various molecular targets. The compound can bind to DNA, interfering with replication and transcription processes. It can also interact with proteins, affecting their function and leading to cell death in cancer cells . The specific pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole: Similar structure but with a methyl group instead of an ethyl group.
1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one: Contains a furan and imidazole ring but with different substituents.
Uniqueness
1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole is unique due to its specific combination of furan and imidazole rings with an ethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H16N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-ethyl-2-(furan-2-yl)phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C21H16N2O/c1-2-23-20-17-11-6-4-9-15(17)14-8-3-5-10-16(14)19(20)22-21(23)18-12-7-13-24-18/h3-13H,2H2,1H3 |
InChI Key |
MBCGASURZQROQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11519433.png)
![2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B11519435.png)
![(1Z)-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B11519437.png)
![3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11519442.png)
![5-cyclohexyl-5-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11519444.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11519451.png)
![3-Methyl-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B11519453.png)
![ethyl {[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B11519454.png)
![2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B11519462.png)
![2-{6-(4-bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-4-yl}phenol](/img/structure/B11519469.png)


![N-[(2Z)-4-(2,5-dimethylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11519475.png)
![11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11519480.png)
